molecular formula C15H22N2 B2815591 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] CAS No. 890091-94-8

1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]

Cat. No.: B2815591
CAS No.: 890091-94-8
M. Wt: 230.355
InChI Key: XRLSOHOYLFSEFM-UHFFFAOYSA-N
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Description

1,4'-Dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] is a spirocyclic compound of significant interest in medicinal chemistry research. This compound features a spiro[piperidine-4,2'-quinoline] architecture, a privileged scaffold known to exhibit diverse pharmacological activities . Spirocyclic compounds like this are increasingly investigated as novel antiplasmodial agents, with related spiroquinolines demonstrating low-nanomolar activity against both chloroquine-sensitive (e.g., 3D7) and multidrug-resistant (e.g., Dd2) Plasmodium falciparum strains . The mechanism of action for this chemical class may involve multitarget effects, potentially combining inhibition of hemoglobin metabolism—a trait of quinoline antimalarials —with disruption of parasite lipid dynamics, as observed in related spiroindolones and naphthylisoquinolines . Structurally similar spiro-isoquinolino-piperidine derivatives have also been explored as phosphodiesterase (PDE) inhibitors, suggesting potential vasodilatory applications . This dry powder (LogP: 3.177; Topological Polar Surface Area: 15.3 Ų) is characterized by three fused rings and zero rotatable bonds, indicating conformational restraint . It is supplied as a high-purity material for research purposes only. Researchers are exploring its potential as a lead compound for developing novel therapeutic agents against parasitic diseases and for cardiovascular research. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1',4-dimethylspiro[3,4-dihydro-1H-quinoline-2,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-12-11-15(7-9-17(2)10-8-15)16-14-6-4-3-5-13(12)14/h3-6,12,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLSOHOYLFSEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN(CC2)C)NC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a quinoline derivative and a piperidine derivative, which undergoes a cyclization reaction in the presence of a catalyst to form the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production. The exact methods would depend on the specific requirements of the application and the scale of production.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperidine ring undergoes facile acylation. Formylation and acetylation are achieved using formic acid (HCOOH) or acetic anhydride (Ac₂O) under mild conditions (0°C, 30–60 min) (Table 1) .

ReagentProductYield (%)Conditions
HCOOH/Ac₂O1'-Formyl derivative65–780°C, 0.5–1 h
Ac₂O1'-Acetyl derivative70–820°C, 1 h

Mechanism : Nucleophilic attack by the piperidine nitrogen on the acylating agent, followed by proton transfer.

Intramolecular Acyl Transfer

Debenzylation of 1'-acyl derivatives (e.g., 3a–k ) with ammonium formate and palladium/carbon (HCOONH₄/Pd/C) triggers intramolecular acyl migration, forming fused spiropiperidine scaffolds (e.g., 4a–k ) .

Starting MaterialProductKey Observation
1'-Benzyl derivativeSpiro[piperidine-4,2'-quinoline]-1'-amideVT-NMR confirms axial-equatorial chair flipping

Mechanistic Insight : The reaction proceeds via a six-membered transition state, enabling acyl group transfer from the piperidine nitrogen to the quinoline nitrogen.

Catalytic Cyclization

Piperidine acts as a base catalyst in cyclocondensation reactions. For example, reacting with active methylene compounds (e.g., malononitrile) in ethanol under reflux forms fused pyran or pyridine derivatives (Table 2) .

SubstrateReagentProductYield (%)
Ethyl cyanoacetateMalononitrileSpiro[pyran-4,2'-quinazoline]82
AcetylacetonePiperidine (catalyst)Spiro[pyran-4,2'-quinoline]75

Key Step : Michael addition followed by cyclization and aromatization.

Nucleophilic Substitution

The quinoline moiety participates in nucleophilic substitution with chloroquinoline derivatives under microwave irradiation, forming 4-aminoquinoline hybrids (e.g., 11a–b ) .

Reaction PartnerConditionsProductBioactivity (IC₅₀ NF54/K1)
4,7-DichloroquinolineMicrowave, neat4-Aminoquinoline derivative12 nM / 18 nM

Application : These derivatives exhibit potent antiplasmodial activity against both chloroquine-sensitive (NF54) and resistant (K1) Plasmodium falciparum strains .

Hydrogenolysis

Debenzylation of 1-benzyl derivatives using HCOONH₄/Pd/C removes the benzyl group, yielding free spiropiperidines (e.g., 4 ) without disrupting the spirocyclic core .

Starting MaterialReagentProductYield (%)
1-Benzyl derivativeHCOONH₄/Pd/CFree spiropiperidine85–90

Significance : Enables functionalization of the piperidine nitrogen for further derivatization.

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for axial/equatorial protons on the piperidine ring (δ 2.25–3.50 ppm) .

  • VT-NMR : Reveals chair-chair interconversion of the piperidine ring at elevated temperatures .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] typically involves multi-step organic reactions that integrate piperidine and quinoline frameworks. The compound's unique spiro structure contributes to its biological activity by potentially enhancing interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antiplasmodial properties of quinoline-piperidine derivatives. For instance:

  • A study demonstrated that a series of quinoline-piperidine compounds displayed potent activity against Plasmodium falciparum, with some derivatives exhibiting nanomolar potency against both chloroquine-sensitive and resistant strains . This suggests that 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] could serve as a lead compound for further optimization in antimalarial drug development.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Research has indicated that functionalized quinolines possess significant antibacterial and antifungal activities. Compounds derived from similar scaffolds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Case Study 1: Antiplasmodium Evaluation

A notable evaluation involved synthesizing several quinoline-piperidine derivatives to assess their antiplasmodial activity. The results indicated that certain compounds exhibited low nanomolar activity against P. falciparum, making them promising candidates for further development as antimalarial agents .

Case Study 2: Structure-Activity Relationship Analysis

In another study focused on structure-activity relationships (SAR), modifications to the piperidine ring of quinoline derivatives were systematically explored. This analysis revealed that specific substitutions significantly enhanced biological activity, providing insights into how structural variations can optimize therapeutic effects .

Summary of Applications

Application Area Details
Antimalarial Agents Potent activity against Plasmodium falciparum; potential for development into novel therapies.
Antimicrobial Activity Exhibits antibacterial and antifungal properties; could be explored for infection treatment.
Drug Development Serves as a scaffold for synthesizing new therapeutic agents; offers insights into structure-function relationships.

Mechanism of Action

The mechanism of action of 1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Spiro[piperidine-4,2'-quinoline] vs. Spiro[cyclohexane-1,4'-quinoline]
  • Key Differences: Core Rings: The piperidine ring (6-membered, nitrogen-containing) in 1,4'-dimethyl-... vs. cyclohexane (6-membered hydrocarbon) in 2'-(p-Tolyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] (). Substituents: 1,4'-dimethyl groups vs. p-tolyl at the 2'-position.
  • The p-tolyl group in the cyclohexane derivative increases steric bulk and lipophilicity compared to methyl groups .
Spiro[piperidine-4,2'-quinoline] vs. Spiro[isoquinoline-1,4'-piperidine]
  • Key Differences: Aromatic System: Quinoline (nitrogen at position 1) in the target compound vs. isoquinoline (nitrogen at position 2) in 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one (). Functional Groups: The isoquinoline derivative contains a ketone (3(4H)-one), absent in the target compound.
  • Implications: The ketone increases polarity and may influence pharmacokinetic properties like solubility.

Substituent Effects

Methyl vs. Benzyl Groups
  • Example: 1-Benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] () vs. 1,4'-dimethyl-...
  • Methyl groups offer simplicity and reduced steric hindrance, favoring synthetic accessibility .
Halogenation (Fluoro Substituents)
  • Example: 7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride ().
  • Impact :
    • Fluorine at the 7'-position enhances electronegativity and bioavailability via improved metabolic stability and target affinity.
    • The ketone in this compound further differentiates its physicochemical profile from the methyl-substituted target .
Intramolecular Acyl Transfer
  • Comparison :
    • The 1,4'-dimethyl derivative may require alternative routes due to the absence of a benzyl group.
    • Acylation/alkylation steps for methyl groups are typically simpler than benzyl introduction .
Antimicrobial Activity
  • Quinoline Derivatives: Compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid () show potent Gram-negative activity.
  • Comparison: The target compound lacks the 4-oxo-3-carboxylic acid motif critical for antimicrobial activity in quinolones. Methyl groups may instead optimize CNS penetration or ALDH1A1 inhibition (as seen in ) .

Biological Activity

1,4'-Dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] (CAS No. 890091-94-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] is C15H22N2C_{15}H_{22}N_{2} with a molecular weight of 230.35 g/mol. The structure features a spiro configuration that is characteristic of many bioactive compounds, contributing to its unique pharmacological profile .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-Alzheimer agent and its interactions with cholinesterase enzymes.

Cholinesterase Inhibition

Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and memory functions. The inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine can improve cognitive function .

Table 1: Cholinesterase Inhibition Potency

CompoundAChE IC50 (µM)BChE IC50 (µM)
1,4'-Dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]X.XY.Y
Standard Inhibitor0.20.5

Note: Actual IC50 values for the target compound need to be sourced from experimental data.

The mechanism by which 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] exerts its effects involves interaction with the active sites of cholinesterase enzymes. Molecular docking studies suggest that the compound forms significant interactions with critical residues within the enzyme active sites, enhancing its inhibitory potency .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study indicated that derivatives similar to 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] showed neuroprotective effects in vitro against oxidative stress-induced neurotoxicity in SH-SY5Y neuroblastoma cells. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Activity : Preliminary investigations have suggested that spiro compounds exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell migration, making them candidates for further development as anticancer agents .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction rates while avoiding decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Purification : Column chromatography (silica/alumina) or recrystallization ensures >90% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for spiro-junction protons (δ 3.5–4.5 ppm) and quaternary carbons (e.g., C4 of piperidine and C2' of quinoline) to confirm connectivity .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) or NH bends (3300–3500 cm⁻¹) to verify functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Q. Methodological Answer :

  • Variable Substituents : Synthesize analogs with methyl, halogen, or aryl groups at positions 1 and 4' to assess steric/electronic effects on activity .
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria or cancer cell lines (e.g., MTT assay) to quantify potency .
  • Theoretical Alignment : Link SAR findings to receptor-binding hypotheses (e.g., docking studies with bacterial DNA gyrase or kinase targets) .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Q. Methodological Answer :

  • Standardized Protocols : Adopt consistent assay conditions (e.g., pH, temperature, cell line passages) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
  • Mechanistic Follow-Up : Perform knock-out experiments (e.g., CRISPR for target genes) to validate hypothesized pathways .

Basic: What are the primary biological targets or therapeutic areas under investigation for this compound?

Q. Methodological Answer :

  • Antimicrobial Targets : Inhibition of bacterial enzymes (e.g., DNA gyrase) or biofilm disruption .
  • Anticancer Potential : Apoptosis induction via caspase-3 activation or topoisomerase inhibition .
  • Neurological Applications : Modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to known ligands .

Advanced: How can computational methods like molecular docking be integrated with experimental data to predict binding affinities?

Q. Methodological Answer :

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic core and active sites (e.g., ATP-binding pockets) .
  • Validation : Cross-check docking scores (e.g., ΔG values) with experimental IC₅₀ data to refine force field parameters .
  • Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess binding stability over 100+ ns trajectories .

Advanced: What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

Q. Methodological Answer :

  • Chiral Centers : The spiro-junction and substituents (e.g., 1,4'-dimethyl groups) create stereoisomers requiring asymmetric synthesis .
  • Resolution Techniques :
    • Chiral HPLC : Use amylose or cellulose columns to separate enantiomers .
    • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures .
  • Catalytic Asymmetry : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to induce >90% ee .

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